3-Ethynyl-3-hydroxycyclobutanecarboxylic acid
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Overview
Description
3-Ethynyl-3-hydroxycyclobutanecarboxylic acid is an organic compound with the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol . This compound is characterized by a cyclobutane ring substituted with an ethynyl group and a hydroxyl group at the 3-position, and a carboxylic acid group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-3-hydroxycyclobutanecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclobutanone derivatives, which undergo ethynylation and subsequent hydroxylation to yield the desired product
Industrial Production Methods: While industrial-scale production methods for this compound are not well-documented, the principles of organic synthesis and process optimization can be applied to scale up the laboratory procedures. This would involve optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-3-hydroxycyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or hydrogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Catalysts like palladium on carbon (Pd/C) are often employed for hydrogenation reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or hydrogenated derivatives.
Scientific Research Applications
3-Ethynyl-3-hydroxycyclobutanecarboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethynyl-3-hydroxycyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity and function .
Comparison with Similar Compounds
3-Hydroxycyclobutanecarboxylic acid: Lacks the ethynyl group, which may result in different chemical reactivity and biological activity.
1-(4-Fluorophenyl)-3-hydroxycyclobutanecarboxylic acid: Contains a fluorophenyl group instead of an ethynyl group, leading to distinct properties and applications.
Uniqueness: 3-Ethynyl-3-hydroxycyclobutanecarboxylic acid is unique due to the presence of the ethynyl group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-ethynyl-3-hydroxycyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-2-7(10)3-5(4-7)6(8)9/h1,5,10H,3-4H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDZXJAQPZWEFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC(C1)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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